L-Aspartic acid beta-hydroxamate (CAS 1955-68-6) is the specific L-stereoisomer of an aspartic acid analog featuring a hydroxamate group in place of the side-chain amide of asparagine. This structural motif enables it to act as a potent competitive inhibitor of various enzymes, most notably zinc metalloproteases and asparagine synthetase (ASNS), by chelating the active site metal ion or mimicking the tetrahedral transition state of the substrate. Its defined chirality and precise structure are critical for specific, high-affinity binding to biological targets, making it a valuable tool for biochemical research and a precursor for more complex molecules.
Procurement of a generic analog, such as the D-enantiomer or the longer-chain L-Glutamic acid γ-hydroxamate, is often unsuitable for targeted applications. Biological enzyme active sites are exquisitely sensitive to both the spatial arrangement (chirality) and the precise geometry of an inhibitor. Using the incorrect D-isomer can result in a complete loss of inhibitory activity, rendering it useless as either a therapeutic agent or a research probe. Similarly, substituting with the L-Glutamic acid analog, which has a different chain length, can significantly reduce binding affinity and alter target specificity, leading to unreliable and non-reproducible experimental outcomes or ineffective inhibition in bioprocesses.
In a direct comparison of inhibitory activity against angiotensin-converting enzyme (ACE), L-Aspartic acid beta-hydroxamate (AAH) demonstrated significantly higher potency than its close structural analog, L-Glutamic acid γ-hydroxamate (GAH). The half-maximal inhibitory concentration (IC50) for AAH was 25% lower than that for GAH, indicating a stronger binding interaction. Furthermore, kinetic analysis revealed AAH acts as a competitive inhibitor with a determined inhibition constant (Ki) of 2.20 mM.
| Evidence Dimension | ACE Inhibition (IC50) |
| Target Compound Data | 4.92 mM |
| Comparator Or Baseline | L-Glutamic acid γ-hydroxamate: 6.56 mM |
| Quantified Difference | 25% lower IC50 (more potent) |
| Conditions | In vitro assay measuring ACE activity with FAPGG substrate. |
For researchers developing ACE inhibitors or studying hypertension, selecting this compound over its glutamate analog provides a stronger, more efficient starting point for inhibition.
When evaluated for antioxidant properties, L-Aspartic acid beta-hydroxamate (AAH) shows superior performance in scavenging 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals compared to L-Glutamic acid γ-hydroxamate (GAH). The IC50 value for AAH was 36 µM, while the value for GAH was 48 µM, indicating that the aspartic acid derivative is 33% more effective on a molar basis in this standardized assay. This demonstrates a clear, quantifiable advantage in applications where mitigating oxidative stress or radical-induced degradation is a process goal.
| Evidence Dimension | DPPH Radical Scavenging (IC50) |
| Target Compound Data | 36 µM |
| Comparator Or Baseline | L-Glutamic acid γ-hydroxamate: 48 µM |
| Quantified Difference | 33% more effective (lower IC50) |
| Conditions | Standardized in vitro DPPH radical scavenging assay. |
For formulation development or in bioprocessing where oxidative stability is critical, this compound offers measurably better protection against free radicals than its close chemical relative.
The L-isomer of aspartic acid derivatives is a critical precursor in industrial biochemical processes. Patents detailing the production of L-aspartic acid specify the use of L-isomer starting materials for enzymatic conversion. For example, processes utilizing aspartase enzymes to convert fumarate and an amino donor require stereospecific substrates to achieve high yields of the desired L-aspartic acid product. Using a racemic mixture or the incorrect D-isomer would introduce impurities and significantly reduce the efficiency and yield of the stereospecific enzymatic reaction, making high-purity L-Aspartic acid beta-hydroxamate a required precursor for related synthetic routes.
| Evidence Dimension | Stereochemical Purity Requirement |
| Target Compound Data | L-isomer specified for enzymatic synthesis |
| Comparator Or Baseline | Racemic mixture or D-isomer |
| Quantified Difference | Qualitative but critical: essential for achieving high yield and purity in stereospecific reactions. |
| Conditions | Industrial-scale enzymatic production of L-aspartic acid. |
For process development and manufacturing requiring stereochemically pure L-aspartic acid derivatives, starting with the correct L-isomer is a non-negotiable process parameter to ensure yield, purity, and economic viability.
Based on its superior IC50 value compared to its glutamate analog, this compound serves as a primary choice for screening and as a reference standard in research programs aimed at discovering novel competitive inhibitors of ACE for therapeutic use in hypertension.
The compound's quantitatively higher DPPH radical scavenging activity makes it a suitable candidate for use as a stabilizing excipient in formulations or as an additive in cell culture media and bioprocessing workflows where protection against oxidative damage is required.
As the specified L-isomer, this compound is the correct starting material for multi-step syntheses where stereochemical integrity is crucial, such as in the enzymatic production of L-aspartic acid or the synthesis of complex chiral peptidomimetics.